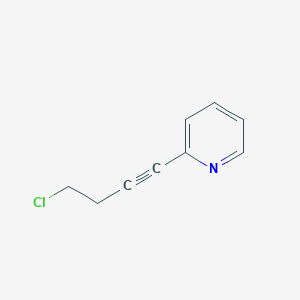
2-(4-Chlorobut-1-yn-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobut-1-yn-1-yl)pyridine is a chemical compound with the CAS Number: 1339733-13-9 . It has a molecular weight of 165.62 and its IUPAC name is 2-(4-chloro-1-butynyl)pyridine .
Molecular Structure Analysis
The InChI code for 2-(4-Chlorobut-1-yn-1-yl)pyridine is 1S/C9H8ClN/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,3,7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chlorobut-1-yn-1-yl)pyridine include a molecular weight of 165.62 . Unfortunately, the web search results did not provide more detailed physical and chemical properties such as boiling point, melting point, and density.Scientific Research Applications
Spin-Transitions and Light-Induced Effects
Research has explored the synthesis of pyridine derivatives, focusing on their thermal and light-induced spin-transitions. For instance, iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines have been synthesized, revealing polymorphism's influence on spin-crossover compounds. These complexes exhibit abrupt spin-transitions and light-induced excited state spin transitions (LIESST) effects, demonstrating their potential in creating responsive materials for sensors and switches (Pritchard et al., 2009).
Coordination Chemistry and Ligand Synthesis
The coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands has been extensively reviewed. These compounds serve as versatile terpyridine analogues, with applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Magnetic and Optical Properties
A new family of nonanuclear lanthanide clusters has been discovered, showcasing magnetic and optical properties. The Dy(III) clusters exhibit single-molecule magnetism behavior, while the Eu(III) clusters demonstrate intense red photoluminescence, highlighting their potential in magnetic storage and photonic devices (Alexandropoulos et al., 2011).
Proton Transfer and Electronic Structure
The study of pyridine and its derivatives with atomic chlorine has provided insights into the substituent effect and the nature of bonding. Such studies are crucial for understanding chemical reactions and designing molecules with desired electronic and reactive properties (Sutradhar et al., 2015).
Corrosion Inhibition
Schiff base compounds derived from pyridine analogues have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid, showcasing the chemical industry's practical applications. These findings contribute to developing new, more efficient materials for corrosion protection (Ashassi-Sorkhabi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorobut-1-ynyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQINEAATARLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobut-1-yn-1-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)
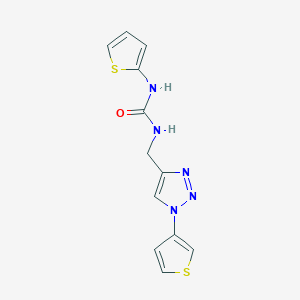
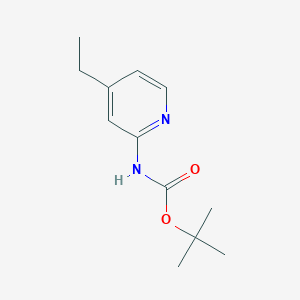
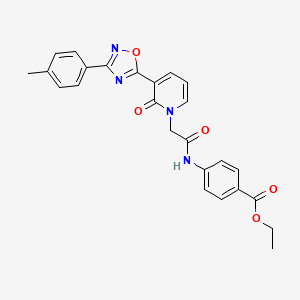
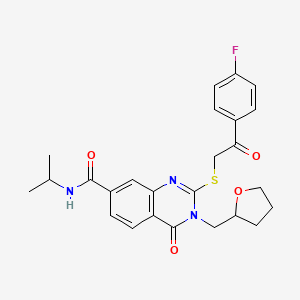
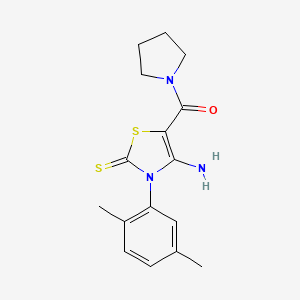
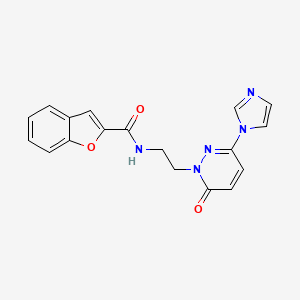
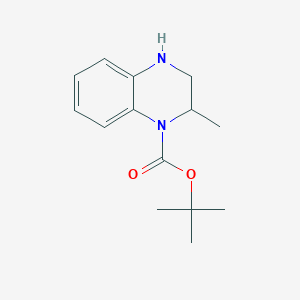
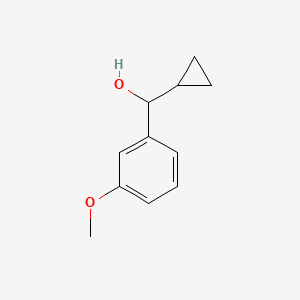
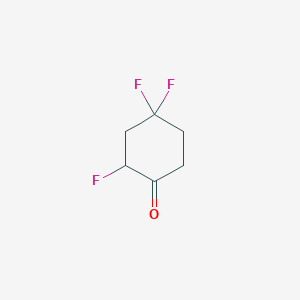
![Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2684429.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2684430.png)
![N-cyclohexyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2684432.png)
